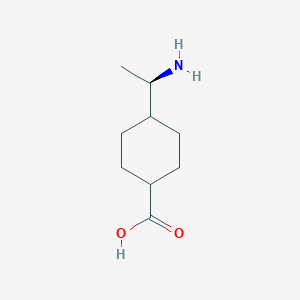
trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid: is a synthetic derivative of lysine. It is known for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting. This compound is commonly used in medical settings to reduce or prevent hemorrhagic episodes, especially in conditions characterized by excessive bleeding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid typically involves the hydrogenation of 4-cyanocyclohexanone followed by the reductive amination of the resulting 4-aminocyclohexanone. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under high pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form various amines or alcohols.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the mechanisms of blood clotting and fibrinolysis. It helps in understanding the role of lysine analogs in these processes .
Medicine: Medically, it is used to treat conditions like hereditary angioedema and heavy menstrual bleeding. It is also used in surgeries to reduce blood loss .
Industry: In the industrial sector, this compound is used in the production of various polymers and resins. It also finds applications in the textile and leather industries as a stabilizer .
Wirkmechanismus
The primary mechanism of action of trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid involves the inhibition of plasminogen activation. By binding to the lysine binding sites on plasminogen, it prevents its conversion to plasmin, an enzyme responsible for fibrin degradation. This action helps in stabilizing blood clots and reducing bleeding .
Vergleich Mit ähnlichen Verbindungen
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.
Tranexamic acid: A more potent antifibrinolytic agent with similar applications.
4-(Aminomethyl)benzoic acid: Used in similar applications but with different chemical properties.
Uniqueness: trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid is unique due to its higher potency and specificity in inhibiting plasminogen activation compared to other similar compounds. Its cyclic structure provides better binding affinity and stability, making it more effective in clinical applications .
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6-,7?,8?/m1/s1 |
InChI-Schlüssel |
RPIJFLFNWQJSDV-JECWYVHBSA-N |
Isomerische SMILES |
C[C@H](C1CCC(CC1)C(=O)O)N |
Kanonische SMILES |
CC(C1CCC(CC1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


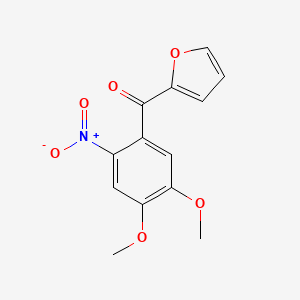
![(4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11764752.png)
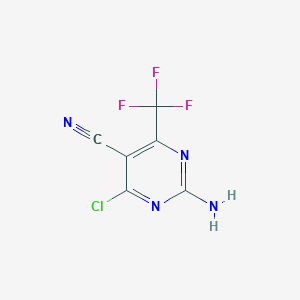
![tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11764759.png)
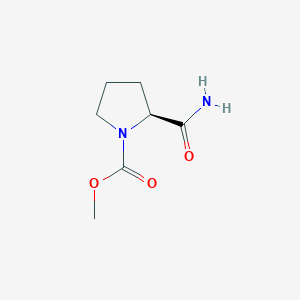

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B11764769.png)
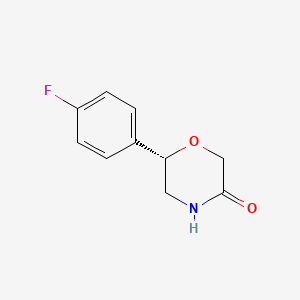
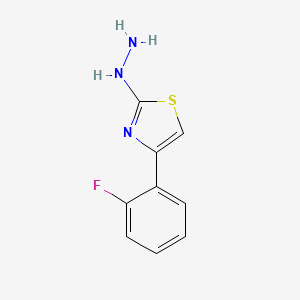
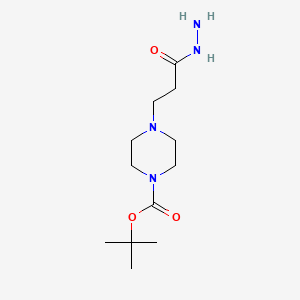

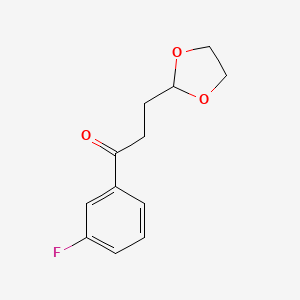
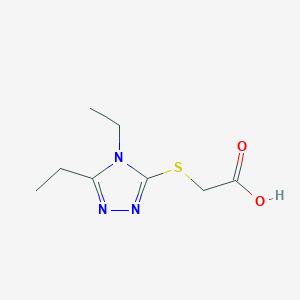
![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
